molecular formula C15H11ClN2O B3394533 1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one CAS No. 3022-68-2

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one

Cat. No. B3394533
CAS RN: 3022-68-2
M. Wt: 270.71 g/mol
InChI Key: DXAIBZTWPCDCFJ-UHFFFAOYSA-N
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Description

“1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one” is a chemical compound that belongs to the class of benzodiazepines . It is also known as “7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide” and has a molecular formula of C15H10Cl2N2O2 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, new derivatives of 1,4-benzodiazepine-2-ones are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepines with fumaric esters .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine core, which is a fused benzene and diazepine ring. It also contains two chlorine atoms, one of which is attached to the phenyl group and the other to the diazepine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 321.2 g/mol. It has a XLogP3 value of 2.9, indicating its lipophilicity, which can influence its absorption and distribution within the body .

properties

IUPAC Name

5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-7-3-1-5-10(12)15-11-6-2-4-8-13(11)18-14(19)9-17-15/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAIBZTWPCDCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one
Reactant of Route 2
1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one
Reactant of Route 3
Reactant of Route 3
1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one
Reactant of Route 4
Reactant of Route 4
1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one
Reactant of Route 5
1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one
Reactant of Route 6
1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one

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